1,3-Dimethyl-8-(1-sulfanylethyl)-3,7-dihydro-1h-purine-2,6-dione
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Overview
Description
1,3-Dimethyl-8-(1-sulfanylethyl)-3,7-dihydro-1h-purine-2,6-dione is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a purine ring substituted with methyl and sulfanylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-8-(1-sulfanylethyl)-3,7-dihydro-1h-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a suitable sulfanylethyl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Purification is typically achieved through recrystallization or chromatographic techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-8-(1-sulfanylethyl)-3,7-dihydro-1h-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen functionalities or to alter the oxidation state of sulfur.
Substitution: The methyl and sulfanylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylethyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
1,3-Dimethyl-8-(1-sulfanylethyl)-3,7-dihydro-1h-purine-2,6-dione has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways involving purine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-8-(1-sulfanylethyl)-3,7-dihydro-1h-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or altering the conformation of target proteins. These interactions are mediated by the unique structural features of the compound, including its purine ring and functional groups.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylxanthine: A structurally similar compound with methyl groups at positions 1 and 3 of the purine ring.
8-Mercaptoguanine: Contains a thiol group at position 8, similar to the sulfanylethyl group in the target compound.
Caffeine: Another purine derivative with methyl groups at positions 1, 3, and 7.
Uniqueness
1,3-Dimethyl-8-(1-sulfanylethyl)-3,7-dihydro-1h-purine-2,6-dione is unique due to the presence of the sulfanylethyl group, which imparts distinct chemical properties and reactivity. This differentiates it from other purine derivatives and makes it a valuable compound for various applications.
Properties
CAS No. |
6466-41-7 |
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Molecular Formula |
C9H12N4O2S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
1,3-dimethyl-8-(1-sulfanylethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C9H12N4O2S/c1-4(16)6-10-5-7(11-6)12(2)9(15)13(3)8(5)14/h4,16H,1-3H3,(H,10,11) |
InChI Key |
JCAHPHMDTCOPTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=C(N1)C(=O)N(C(=O)N2C)C)S |
Origin of Product |
United States |
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